Cas no 2171999-79-2 (Tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate)

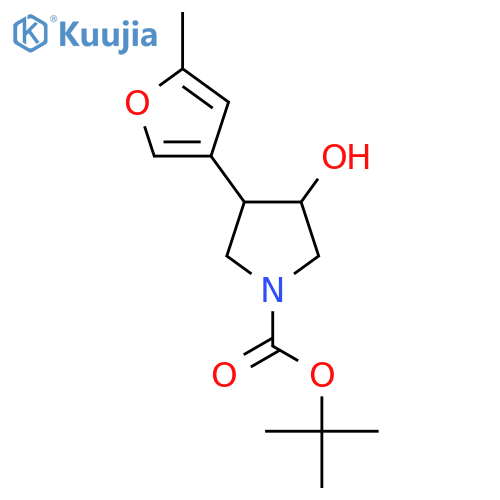

2171999-79-2 structure

商品名:Tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-1636032

- 2171999-79-2

- tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate

- Tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate

-

- インチ: 1S/C14H21NO4/c1-9-5-10(8-18-9)11-6-15(7-12(11)16)13(17)19-14(2,3)4/h5,8,11-12,16H,6-7H2,1-4H3

- InChIKey: VRRNEBFSPZFQDX-UHFFFAOYSA-N

- ほほえんだ: OC1CN(C(=O)OC(C)(C)C)CC1C1=COC(C)=C1

計算された属性

- せいみつぶんしりょう: 267.14705815g/mol

- どういたいしつりょう: 267.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 339

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 62.9Ų

Tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1636032-0.5g |

tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |

2171999-79-2 | 0.5g |

$1453.0 | 2023-07-10 | ||

| Enamine | EN300-1636032-1.0g |

tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |

2171999-79-2 | 1.0g |

$1515.0 | 2023-07-10 | ||

| Enamine | EN300-1636032-10000mg |

tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |

2171999-79-2 | 10000mg |

$4545.0 | 2023-09-22 | ||

| Enamine | EN300-1636032-50mg |

tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |

2171999-79-2 | 50mg |

$888.0 | 2023-09-22 | ||

| Enamine | EN300-1636032-5.0g |

tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |

2171999-79-2 | 5.0g |

$4391.0 | 2023-07-10 | ||

| Enamine | EN300-1636032-10.0g |

tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |

2171999-79-2 | 10.0g |

$6512.0 | 2023-07-10 | ||

| Enamine | EN300-1636032-2500mg |

tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |

2171999-79-2 | 2500mg |

$2071.0 | 2023-09-22 | ||

| Enamine | EN300-1636032-0.05g |

tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |

2171999-79-2 | 0.05g |

$1272.0 | 2023-07-10 | ||

| Enamine | EN300-1636032-500mg |

tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |

2171999-79-2 | 500mg |

$1014.0 | 2023-09-22 | ||

| Enamine | EN300-1636032-0.25g |

tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |

2171999-79-2 | 0.25g |

$1393.0 | 2023-07-10 |

Tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

2171999-79-2 (Tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate) 関連製品

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量